

A Comprehensive Technical Guide to 65% Grade Ferroniobium: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ferroniobium**

Cat. No.: **B13753430**

[Get Quote](#)

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 65% grade **ferroniobium** (FeNb65). Primarily utilized as a microalloying agent in the production of high-strength low-alloy (HSLA) steels, **ferroniobium** imparts significant improvements in the mechanical characteristics of the final product. This document is intended for researchers, scientists, and professionals in drug development who may be exploring the unique attributes of this alloy.

Chemical Composition

The nominal composition of 65% grade **ferroniobium** is characterized by a niobium content of 63% to 70%. The alloy's performance is also influenced by the presence of various other elements, the maximum allowable concentrations of which are strictly controlled. The typical chemical specifications for 65% grade **ferroniobium** are summarized in the table below.

Element	Symbol	Content (%)
Niobium	Nb	63.0 - 70.0
Iron	Fe	Balance
Silicon	Si	≤ 3.0
Aluminum	Al	≤ 2.5
Carbon	C	≤ 0.25
Phosphorus	P	≤ 0.20
Sulfur	S	≤ 0.15
Tantalum	Ta	≤ 0.5
Titanium	Ti	≤ 0.4
Cobalt	Co	≤ 0.05
Tin	Sn	≤ 0.1
Lead	Pb	≤ 0.007

Physical Properties

Ferroniobium is a dense, metallic solid with a silver-gray appearance. Its physical properties are crucial for understanding its behavior during the alloying process in steelmaking. The key physical properties of 65% grade **ferroniobium** are outlined in the following table.

Property	Value
Appearance	Metallic solid in various forms (lump, powder)
Melting Point	1530 - 1580 °C[1]
Density	~8.2 g/cm³ at 20°C[1]
Brinell Hardness	Data for solid 65% grade ferroniobium is not readily available. For reference, niobium carbide, a compound formed from niobium, has a hardness of 9-10 on the Mohs scale.
Thermal Conductivity	Specific data for 65% ferroniobium is not readily available. Niobium, the primary constituent, has a thermal conductivity that varies with temperature.

Experimental Protocols

The determination of the chemical composition of **ferroniobium** is governed by standardized analytical methods. ASTM E367 provides a comprehensive set of test methods for the chemical analysis of **ferroniobium**, ensuring compliance with compositional specifications.

Chemical Analysis via ASTM E367

A general workflow for the chemical analysis of **ferroniobium** according to ASTM E367 involves the following key steps:

- Sample Preparation: The **ferroniobium** sample is typically crushed to a fine powder to ensure homogeneity and facilitate dissolution.
- Dissolution: The powdered sample is dissolved in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids.
- Elemental Analysis: Various analytical techniques are employed to determine the concentration of individual elements. These can include:
 - Gravimetric Analysis: For the determination of major elements like niobium.

- Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): For the analysis of a wide range of elements, including impurities.
- Combustion Analysis: For the determination of carbon and sulfur content.

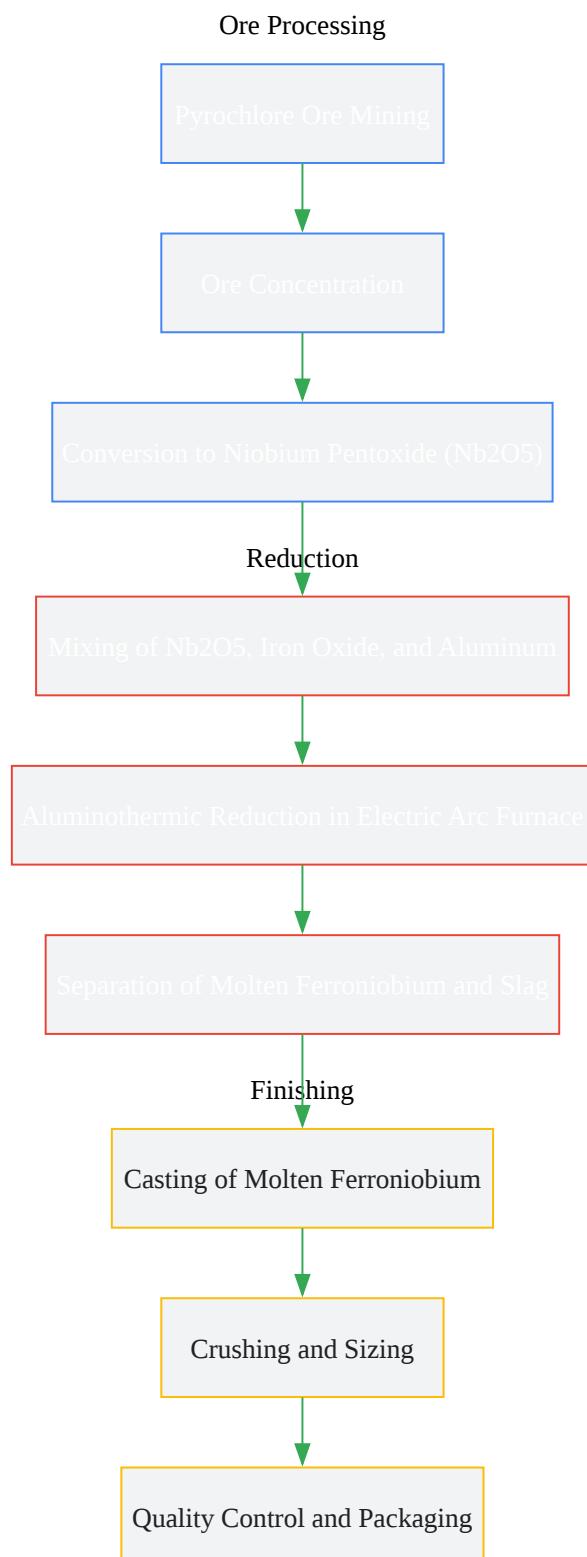

A more detailed, though generalized, experimental workflow for the determination of niobium content is presented below.

Figure 1. Simplified workflow for the gravimetric determination of niobium in **ferroniobium**.

Production Process of 65% Grade Ferroniobium

The primary method for producing **ferroniobium** is through an aluminothermic reduction process. This involves the reduction of niobium oxide, which is derived from pyrochlore ore, in the presence of iron oxide and aluminum.

The key stages of the production process are illustrated in the following diagram:

[Click to download full resolution via product page](#)

Figure 2. Production workflow for 65% grade **ferroniobium**.

The aluminothermic reaction is highly exothermic and results in a molten bath of **ferroniobium** and a slag layer. After the reaction is complete, the molten alloy is separated and cast into ingots or other desired forms. The solidified **ferroniobium** is then crushed and sized according to customer specifications. Stringent quality control measures are implemented throughout the production process to ensure the final product meets the required chemical composition and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ▷ Ferro Niobium Nb 65% FeNb65 Alloy Nuggets 5g-5kg | High Purity Ferroalloy Supplier | Buy Ferro Niobium for Steel & Alloy Production [evek.one]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 65% Grade Ferroniobium: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13753430#physical-and-chemical-properties-of-65-grade-ferroniobium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com